Ertiprotafib

Descripción

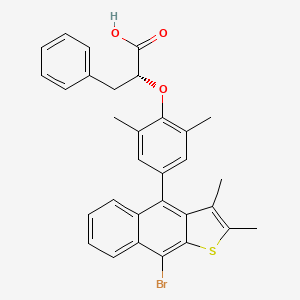

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONCZICQWCUXEB-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179814 | |

| Record name | Ertiprotafib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251303-04-5 | |

| Record name | Ertiprotafib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertiprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ertiprotafib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERTIPROTAFIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ertiprotafib's Novel Mechanism of Action on Protein Tyrosine Phosphatase 1B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which Ertiprotafib, a discontinued clinical trial candidate for type 2 diabetes, interacts with and inhibits Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases.[1][2][3] While initially developed as a PTP1B inhibitor, this compound's unique mode of action, which involves inducing protein aggregation, offers critical insights for future drug development targeting this enzyme.[4][5]

Core Mechanism: Non-Competitive Inhibition and Protein Aggregation

Contrary to the typical mechanism of competitive or allosteric inhibitors that bind to specific sites and stabilize the target protein, this compound exhibits a novel inhibitory mechanism characterized by non-specific binding to the catalytic domain of PTP1B, which leads to its aggregation.[1] This aggregation-based inhibition is a crucial finding, as it explains the previously observed, and unusual, decrease in PTP1B's melting temperature in the presence of the compound.[4][5]

At lower concentrations (< 0.4 μM), this compound acts as a non-competitive inhibitor, decreasing the maximum reaction rate (Vmax) without significantly altering the Michaelis constant (Km).[1] However, at higher concentrations, it transitions to a mixed inhibition profile.[1] This dose-dependent effect is directly linked to its ability to induce the oligomerization and subsequent aggregation of PTP1B.[4] This unique mechanism of action was elucidated through a series of biophysical and biochemical assays, which are detailed in this guide.

Quantitative Analysis of PTP1B Inhibition

The inhibitory effects of this compound on PTP1B have been quantified using Michaelis-Menten kinetics. The following tables summarize the kinetic parameters for two different constructs of PTP1B: the catalytic domain alone (PTP1B¹⁻³⁰¹) and a longer construct that includes the intrinsically disordered C-terminal tail (PTP1B¹⁻³⁹³).[1] The data demonstrates a concentration-dependent decrease in both Vmax and Km at higher this compound concentrations, indicative of a mixed-mode of inhibition.

Table 1: Michaelis-Menten Kinetic Parameters for PTP1B¹⁻³⁰¹ Inhibition by this compound [1]

| This compound (μM) | Vmax (μM/min) | Km (mM) |

| 0 | 0.045 ± 0.001 | 2.5 ± 0.2 |

| 0.16 | 0.032 ± 0.001 | 2.4 ± 0.3 |

| 0.4 | 0.021 ± 0.001 | 2.1 ± 0.2 |

| 0.8 | 0.015 ± 0.001 | 1.4 ± 0.2 |

| 1.2 | 0.010 ± 0.001 | 1.1 ± 0.1 |

Table 2: Michaelis-Menten Kinetic Parameters for PTP1B¹⁻³⁹³ Inhibition by this compound [1]

| This compound (μM) | Vmax (μM/min) | Km (mM) |

| 0 | 0.046 ± 0.001 | 2.6 ± 0.2 |

| 0.16 | 0.033 ± 0.001 | 2.5 ± 0.3 |

| 0.4 | 0.022 ± 0.001 | 2.2 ± 0.2 |

| 0.8 | 0.016 ± 0.001 | 1.5 ± 0.2 |

| 1.2 | 0.011 ± 0.001 | 1.2 ± 0.1 |

The IC50 value for this compound's inhibition of PTP1B has been reported to be in the range of 1.6 to 29 µM, depending on the specific assay conditions.[2]

Signaling Pathway Context

PTP1B is a critical negative regulator in the insulin signaling cascade. By dephosphorylating the activated insulin receptor (IR) and its substrate (IRS), PTP1B attenuates the downstream signaling that leads to glucose uptake and utilization.[2][6] Inhibition of PTP1B is therefore a strategy to enhance insulin sensitivity. The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the inhibitory effect of this compound.

In addition to its effects on PTP1B, this compound has also been shown to act as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which may contribute to its effects on lipid metabolism.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound on PTP1B.

PTP1B Activity Assay (pNPP Assay)

This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) into the chromogenic product p-nitrophenol.

Protocol:

-

The activities of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were assessed in an assay buffer composed of 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.[1]

-

Varying concentrations of pNPP (0 to 6 mM final concentration) were used as the substrate.[1]

-

Increasing concentrations of this compound (0 µM, 0.16 µM, 0.4 µM, 0.8 µM, and 1.2 µM) were included in the reaction mixtures. A stock solution of this compound (25 mM) was prepared in 100% DMSO.[1]

-

The enzymes were incubated with the substrate and this compound at 30°C for 30 minutes.[1]

-

The reaction was terminated by the addition of 1 M NaOH.[1]

-

The absorbance of the resulting p-nitrophenol was measured at 405 nm using a plate reader.[1]

-

Michaelis-Menten kinetics (Vmax and Km) were determined by plotting the reaction velocity against the substrate concentration. Lineweaver-Burk plots were used to visualize the mode of inhibition.[4]

Biomolecular NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was employed to investigate the binding interaction between this compound and PTP1B at an atomic level.

Protocol:

-

2D [¹H,¹⁵N]-TROSY spectra of ¹⁵N-labeled PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were acquired in the absence and presence of this compound.[4]

-

This compound was titrated into the PTP1B samples at various molar equivalents (e.g., 10 and 15 molar equivalents).[4][9]

-

Changes in the chemical shifts and intensities of the peaks corresponding to the backbone amide protons and nitrogens of PTP1B were monitored.[4]

-

Significant peak broadening and disappearance, rather than specific chemical shift perturbations, were observed, indicating a non-specific binding event leading to protein aggregation.[4][9]

Dynamic Light Scattering (DLS)

DLS was used to measure the hydrodynamic radius (RH) of PTP1B in the presence of increasing concentrations of this compound, providing direct evidence of oligomerization and aggregation.

Protocol:

-

The hydrodynamic radii of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were measured in the absence of this compound.[4]

-

Increasing concentrations of this compound were added to the PTP1B samples.[4]

-

The change in the hydrodynamic radius was monitored as a function of this compound concentration.[4]

-

A significant increase in the hydrodynamic radius at higher this compound concentrations confirmed the formation of PTP1B aggregates.[4]

Differential Scanning Fluorimetry (DSF)

DSF was utilized to assess the thermal stability of PTP1B upon binding to this compound by measuring the protein's melting temperature (Tm).

Protocol:

-

The melting temperature of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ was measured in the absence of the inhibitor.[4]

-

The melting temperature was then determined in the presence of increasing concentrations of this compound.[4]

-

A decrease in the melting temperature was observed with increasing this compound concentrations, indicating that the compound destabilizes the PTP1B protein, which is consistent with an aggregation-inducing mechanism.[4][5]

Conclusion

The investigation into the mechanism of action of this compound on PTP1B has revealed a novel mode of inhibition driven by non-specific binding and subsequent protein aggregation. This is in contrast to the more common mechanisms of competitive or allosteric inhibition. While this compound's clinical development was discontinued due to insufficient efficacy and adverse effects, the detailed understanding of its interaction with PTP1B provides valuable lessons for the design of future PTP1B inhibitors.[1][5] Specifically, the destabilizing and aggregating effects of compounds should be carefully evaluated during the drug discovery process. The experimental protocols and findings detailed in this guide serve as a comprehensive resource for researchers in the field of metabolic drug discovery and protein-small molecule interactions.

References

- 1. The mode of action of the Protein tyrosine phosphatase 1B inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound improves glycemic control and lowers lipids via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Ertiprotafib: A Multifaceted Approach to Insulin Sensitization

Ertiprotafib emerged as a promising therapeutic candidate for type 2 diabetes, embarking on a development journey that ultimately led to its discontinuation in Phase II clinical trials. This technical guide delves into the discovery, multifaceted mechanism of action, and developmental history of this compound, providing an in-depth analysis for researchers, scientists, and drug development professionals. The compound's unique interaction with its primary target and its engagement with multiple signaling pathways offer valuable insights into the complexities of drug development for metabolic diseases.

Discovery and Rationale

This compound was developed as a novel insulin sensitizer for the treatment of type 2 diabetes. The primary therapeutic rationale was the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2] By inhibiting PTP1B, this compound was expected to prevent the dephosphorylation of the insulin receptor, thereby enhancing insulin sensitivity and lowering blood glucose levels.[3] Preclinical studies in insulin-resistant rodent models demonstrated that this compound could normalize plasma glucose and insulin levels, supporting its progression into clinical development.[3][4]

A Complex Mechanism of Action: Beyond PTP1B Inhibition

Further investigations revealed that this compound's biological activity was not limited to PTP1B inhibition. The compound was found to be a multi-target agent, engaging with other key pathways involved in glucose and lipid metabolism, as well as inflammation. This complex pharmacology likely contributed to both its therapeutic potential and its ultimate clinical challenges. The complete mechanism of action is thought to involve a combination of PTP1B inhibition, dual agonism of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma, and inhibition of IkappaB kinase beta (IKKβ).[3][5]

Quantitative Profile of this compound's Molecular Targets

The following table summarizes the in vitro activity of this compound against its identified molecular targets.

| Target | Parameter | Value | Reference(s) |

| Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 | 1.6 - 29 μM | [6][7] |

| IkappaB kinase beta (IKKβ) | IC50 | 400 nM | [4][6] |

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | EC50 | ~1 μM | [6] |

| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | EC50 | ~1 μM | [6] |

Elucidating the Atypical Inhibition of PTP1B

A pivotal discovery in the development of this compound was the elucidation of its unconventional mechanism of PTP1B inhibition. Contrary to initial assumptions of competitive, active-site binding, studies employing biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Fluorimetry (DSF) revealed a non-competitive mode of action.[8][9]

This compound was found to induce the aggregation of PTP1B in a concentration-dependent manner.[8][10] This aggregation-based inhibition is a departure from the typical lock-and-key model of enzyme inhibition and provided a molecular explanation for some of the compound's observed effects, including the reduction in the melting temperature of PTP1B in DSF assays.[8][10]

Experimental Protocols for Mechanistic Studies

Differential Scanning Fluorimetry (DSF) Protocol (General Methodology):

DSF experiments to assess the thermal stability of PTP1B in the presence of this compound would have been conducted as follows:

-

Sample Preparation: A solution containing purified PTP1B enzyme, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound or a vehicle control is prepared in a suitable buffer.

-

Thermal Denaturation: The samples are placed in a real-time PCR instrument and subjected to a gradual temperature increase.

-

Fluorescence Monitoring: As the protein unfolds, the hydrophobic core becomes exposed, allowing the fluorescent dye to bind and increase its fluorescence. This change in fluorescence is monitored in real-time.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature and fitting the data to a Boltzmann equation. A decrease in Tm in the presence of this compound would indicate destabilization of the protein, consistent with the aggregation-induced mechanism.[11][12]

Biomolecular NMR Spectroscopy Protocol (General Methodology):

To characterize the interaction between this compound and PTP1B at an atomic level, 2D [¹H,¹⁵N]-TROSY (Transverse Relaxation Optimized Spectroscopy) NMR experiments would have been performed:

-

Sample Preparation: A solution of ¹⁵N-labeled PTP1B is prepared in a suitable NMR buffer.

-

NMR Data Acquisition: A baseline 2D [¹H,¹⁵N]-TROSY spectrum of the protein is acquired. This spectrum provides a unique signal for each backbone amide proton and nitrogen pair, representing the folded state of the protein.

-

Titration with this compound: Increasing molar equivalents of this compound are titrated into the PTP1B sample, and a 2D spectrum is acquired at each concentration.

-

Spectral Analysis: Changes in the NMR spectrum upon addition of this compound are analyzed. A disappearance of peaks from the structured regions of the protein would indicate that this compound induces aggregation of PTP1B.[13][14]

Signaling Pathways Modulated by this compound

This compound's multi-target profile results in the modulation of at least three distinct signaling pathways, as depicted in the following diagrams.

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Receptor [label="Insulin Receptor", fillcolor="#FBBC05"]; IRS [label="IRS", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Insulin -> Insulin_Receptor [label="binds"]; Insulin_Receptor -> IRS [label="phosphorylates"]; IRS -> PI3K [label="activates"]; PI3K -> AKT [label="activates"]; AKT -> GLUT4 [label="promotes"]; GLUT4 -> Glucose_Uptake; PTP1B -> Insulin_Receptor [label="dephosphorylates", color="#EA4335", fontcolor="#EA4335"]; this compound -> PTP1B [label="induces aggregation", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Figure 1: this compound's effect on the PTP1B-mediated insulin signaling pathway.// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PPAR [label="PPARα / PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#FBBC05"]; PPAR_RXR [label="PPAR-RXR\nHeterodimer", fillcolor="#F1F3F4"]; PPRE [label="PPRE", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Target Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Effects [label="Improved Glucose Homeostasis\n& Reduced Triglycerides", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> PPAR [label="activates"]; PPAR -> PPAR_RXR; RXR -> PPAR_RXR; PPAR_RXR -> PPRE [label="binds"]; PPRE -> Gene_Transcription; Gene_Transcription -> Metabolic_Effects; }

Figure 2: this compound's activation of the PPAR signaling pathway.// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory\nStimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05"]; IKK_beta [label="IKKβ", fillcolor="#FBBC05"]; IkB [label="IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkB_NFkB [label="IκB-NF-κB\n(Inactive)", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; Transcription [label="Inflammatory Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Proinflammatory_Stimuli -> IKK_complex [label="activates"]; IKK_complex -> IKK_beta; IKK_beta -> IkB [label="phosphorylates"]; IkB -> IkB_NFkB [style=invis]; NFkB -> IkB_NFkB [style=invis]; IkB_NFkB -> NFkB [label="releases"]; NFkB -> Nucleus [label="translocates to"]; Nucleus -> Transcription; this compound -> IKK_beta [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Figure 3: this compound's inhibition of the IKKβ-mediated NF-κB signaling pathway.Preclinical Efficacy

In preclinical studies, this compound demonstrated significant efficacy in animal models of insulin resistance and type 2 diabetes. For instance, in leptin-deficient ob/ob mice, a model of obesity and hyperglycemia, daily administration of this compound at 25 mg/kg for four days resulted in the normalization of fasting blood glucose levels and a significant reduction in insulin levels.[7] These promising preclinical findings provided a strong basis for advancing this compound into human clinical trials.

Clinical Development and Discontinuation

Conclusion

The story of this compound's discovery and development is a compelling case study in modern drug discovery. It highlights the evolution of our understanding of a drug candidate's mechanism of action, from a single-target hypothesis to the realization of a complex, multi-target engagement. The discovery of its unique, aggregation-based inhibition of PTP1B underscores the importance of detailed mechanistic studies. While this compound did not achieve clinical success, the knowledge gained from its development journey provides valuable lessons for the design and development of future therapies for type 2 diabetes and other metabolic disorders. The intricate interplay of its effects on PTP1B, PPARs, and IKKβ serves as a reminder of the challenges and opportunities inherent in targeting complex, interconnected signaling networks.

References

- 1. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]

- 2. PTPN1 - Wikipedia [en.wikipedia.org]

- 3. This compound | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PTP1B inhibitor this compound is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cenmed.com [cenmed.com]

- 7. This compound | PTP1B inhibitor | IKK-β inhibitor | TargetMol [targetmol.com]

- 8. The mode of action of the Protein tyrosine phosphatase 1B inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mode of action of the Protein tyrosine phosphatase 1B inhibitor this compound | PLOS One [journals.plos.org]

- 10. The mode of action of the Protein tyrosine phosphatase 1B inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for performing and optimizing differential scanning fluorimetry experiments. [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR Spectroscopy-Based Metabolic Profiling of Biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Non-Competitive Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including the insulin and leptin pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates, as well as the Janus kinase 2 (JAK2) in the leptin pathway, makes it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[3][4] Furthermore, dysregulation of PTP1B has been implicated in various cancers.[3] Traditional drug discovery efforts have focused on competitive inhibitors that target the active site of PTP1B. However, the highly conserved and charged nature of the active site among protein tyrosine phosphatases presents significant challenges in achieving inhibitor selectivity and cell permeability.[5][6]

This technical guide focuses on a promising alternative: the non-competitive inhibition of PTP1B. Non-competitive inhibitors, often acting through allosteric mechanisms, bind to sites distinct from the catalytic pocket.[5] This mode of inhibition offers the potential for greater selectivity and improved pharmacological properties. This document provides an in-depth overview of non-competitive PTP1B inhibitors, including quantitative data on their efficacy, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Non-Competitive Inhibition of PTP1B

Non-competitive inhibitors of PTP1B typically bind to allosteric sites on the enzyme, which are locations other than the active site. This binding event induces a conformational change in the enzyme's structure, which in turn prevents the catalytic machinery from functioning optimally, even when the substrate is bound.[5] A well-characterized allosteric site is located approximately 20 Å from the catalytic site, at the interface of the α3, α6, and α7 helices.[3][5] Binding of an inhibitor to this site can block the mobility of the catalytically essential WPD loop, preventing it from closing over the active site to facilitate catalysis.[5]

Another notable mechanism of non-competitive inhibition involves the intrinsically disordered C-terminal region of PTP1B.[7] Trodusquemine (MSI-1436), a well-studied non-competitive inhibitor, has been shown to bind to this C-terminal segment, as well as to a second site near the catalytic domain, leading to a cooperative inhibition that locks the enzyme in an inactive state.[7] This unique mechanism, targeting a less conserved region, provides a basis for achieving high selectivity for PTP1B over other phosphatases.[8]

Quantitative Data on Non-Competitive PTP1B Inhibitors

The following table summarizes the quantitative data for a selection of non-competitive inhibitors of PTP1B. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for evaluating the potency of these compounds. Lower values indicate higher potency.

| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Notes |

| Trodusquemine (MSI-1436) | Non-competitive/Allosteric | 1.0 | - | Highly selective for PTP1B over TCPTP (IC50: 224 µM). Binds to the C-terminal region.[3][8] |

| DPM-1001 | Non-competitive/Allosteric | 0.1 | - | An orally bioavailable analog of Trodusquemine.[2][3] |

| Amentoflavone | Non-competitive | 7.3 ± 0.5 | 5.2 | Isolated from Selaginella tamariscina.[9] |

| Chlorogenic acid | Non-competitive | 11.1 | - | Found in Artemisia princeps.[10] |

| meso-Dihydroguaiaretic acid | Non-competitive | 19.6 ± 0.3 | - | Isolated from Myristica fragrans.[9] |

| Otobaphenol | Non-competitive | 48.9 ± 0.5 | - | Isolated from Myristica fragrans.[9] |

| Ertiprotafib | Non-competitive | >20 | - | Initially thought to be an active site inhibitor, but later shown to induce PTP1B aggregation.[11] |

| MD2 | Non-competitive | 3.11 ± 0.10 | - | An arylbenzofuran derivative.[12] |

| Glucoerucin | Non-competitive | 6.07 ± 0.69 | 6.29 | |

| Gluconasturtiin | Non-competitive | 7.65 ± 0.45 | 7.02 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of non-competitive PTP1B inhibitors.

PTP1B Enzyme Kinetics Assay (using pNPP)

This assay is a common method to determine the kinetic parameters of PTP1B inhibition. It utilizes the chromogenic substrate para-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces para-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm.[13][14][15]

Materials:

-

Human recombinant PTP1B enzyme

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (or citrate), pH 7.0, 50 mM NaCl, 1 mM EDTA[13]

-

Substrate Stock Solution: para-nitrophenyl phosphate (pNPP) in assay buffer

-

Inhibitor Stock Solution: Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution: 5 M NaOH[13]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Dilute the PTP1B enzyme to the desired final concentration (e.g., 20–75 nM) in the assay buffer.[13]

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

Reaction Setup: In a 96-well plate, add the following to each well in the specified order:

-

Assay Buffer

-

Inhibitor solution (or solvent for control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction. The final volume should be consistent in all wells (e.g., 200 µL).[13]

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution (e.g., 40 µL of 5 M NaOH) to each well.[13]

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition (competitive, non-competitive, or mixed), perform the assay with varying concentrations of both the substrate and the inhibitor. Generate Lineweaver-Burk or Dixon plots. For a non-competitive inhibitor, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

-

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to study the real-time binding kinetics and affinity between a ligand (e.g., PTP1B) and an analyte (e.g., inhibitor).[16][17]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Purified PTP1B protein

-

Inhibitor solutions at various concentrations

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified PTP1B protein over the activated surface to allow for covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the PTP1B protein to subtract non-specific binding.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the inhibitor in the running buffer.

-

Inject the inhibitor solutions over both the PTP1B-immobilized and reference flow cells at a constant flow rate.

-

Monitor the binding response in real-time as a change in resonance units (RU).

-

-

Dissociation:

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the PTP1B.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound inhibitor and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell-Based PTP1B Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. This protocol describes a general method using cells that overexpress a PTP1B substrate, such as the insulin receptor.

Materials:

-

Cell line overexpressing a PTP1B substrate (e.g., CHO-IR cells)

-

Cell culture medium and supplements

-

Test inhibitor

-

Stimulating agent (e.g., insulin)

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Antibodies: anti-phosphotyrosine antibody, anti-insulin receptor antibody, and appropriate secondary antibodies

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to a suitable confluency in multi-well plates.

-

Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.

-

-

Stimulation:

-

Stimulate the cells with the appropriate agonist (e.g., insulin) for a short period to induce phosphorylation of the PTP1B substrate.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phosphotyrosine).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities of the phosphorylated substrate.

-

Normalize the phosphorylation signal to the total amount of the substrate protein (determined by re-probing the membrane with an antibody against the total protein).

-

Determine the effect of the inhibitor on the phosphorylation status of the PTP1B substrate.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PTP1B and a typical experimental workflow for inhibitor characterization.

PTP1B in the Insulin Signaling Pathway

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B in the Leptin Signaling Pathway

Caption: PTP1B acts as a negative regulator in the leptin signaling pathway.

Experimental Workflow for PTP1B Inhibitor Characterization

Caption: A typical workflow for identifying and characterizing PTP1B inhibitors.

Conclusion

The development of non-competitive inhibitors of PTP1B represents a highly promising strategy for the treatment of type 2 diabetes, obesity, and cancer. By targeting allosteric sites, these inhibitors can achieve greater selectivity and overcome the limitations associated with active site-directed inhibitors. This technical guide provides a comprehensive overview of the current landscape of non-competitive PTP1B inhibitors, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their characterization. The provided signaling pathway and workflow diagrams offer a visual framework for understanding the biological context and the drug discovery process. It is anticipated that continued research in this area will lead to the development of novel and effective therapeutics targeting PTP1B.

References

- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Drug-like Allosteric PTP1B Inhibitors through Synergistic Computational and Experimental Approaches | HHMI [hhmi.cas.lehigh.edu]

- 7. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mode of action of the Protein tyrosine phosphatase 1B inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Validation of surface plasmon resonance screening of a diverse chemical library for the discovery of protein tyrosine phosphatase 1b binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Ertiprotafib: A Multifaceted Regulator Beyond PTP1B Inhibition

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ertiprotafib, initially developed as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) for the management of type 2 diabetes, has demonstrated a broader pharmacological profile than first anticipated. While its engagement with PTP1B is now understood to be atypical, inducing protein aggregation rather than classical competitive or non-competitive inhibition, further investigations have revealed its activity at other key metabolic and inflammatory regulators. This technical guide provides an in-depth analysis of this compound's molecular targets beyond PTP1B, focusing on its dual agonism of Peroxisome Proliferator-Activated Receptors (PPARs) alpha and gamma, and its potent inhibition of IkappaB Kinase beta (IKKβ). We present available quantitative data, detailed experimental methodologies for assessing activity at these targets, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The pursuit of effective therapeutics for type 2 diabetes and associated metabolic disorders has led to the exploration of numerous molecular targets. PTP1B has long been considered a promising target due to its role as a negative regulator of insulin and leptin signaling. This compound emerged from these efforts and progressed to Phase II clinical trials.[1] However, its development was discontinued due to a modest clinical efficacy and dose-limiting side effects.[2] Subsequent research has provided a more nuanced understanding of its mechanism of action, revealing a complex interaction with PTP1B that leads to enzyme aggregation.[2][3]

Crucially, studies have also identified that this compound's biological effects are not solely attributable to its interaction with PTP1B. It has been characterized as a dual agonist of PPAR alpha and PPAR gamma, and a potent inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway.[1][4] These off-target activities likely contribute to its observed hypoglycemic, anti-lipidemic, and anti-inflammatory properties.[4] This whitepaper consolidates the current knowledge of these non-PTP1B targets of this compound, providing a technical resource for the scientific community.

Quantitative Analysis of this compound's Molecular Targets

The following tables summarize the available quantitative data for this compound's activity on its known molecular targets.

Table 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound

| Parameter | Value | Comments | Reference |

| Inhibition Type | Non-competitive | Induces protein aggregation | [3] |

| IC50 | >20 μM | Inconsistent with active site inhibition | [4] |

Table 2: Inhibition of IkappaB Kinase beta (IKKβ) by this compound

| Parameter | Value | Comments | Reference |

| IC50 | 400 nM | Potent inhibition | [3] |

Table 3: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism by this compound

| Target | Parameter | Value | Comments | Reference |

| PPAR alpha | EC50 | Not explicitly reported | Characterized as a dual agonist | [4] |

| PPAR gamma | EC50 | Not explicitly reported | Characterized as a dual agonist | [4] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound's activity at its various targets.

PTP1B Inhibition Assay (Enzymatic Activity)

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of PTP1B.

Methodology:

-

Protein Expression and Purification: Recombinant human PTP1B (e.g., catalytic domain, residues 1-301) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Enzyme Activity Assay:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

PTP1B enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period at room temperature.

-

The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate, such as p-nitrophenyl phosphate (pNPP).

-

The rate of substrate hydrolysis is monitored by measuring the absorbance (at 405 nm for pNPP) or fluorescence over time using a microplate reader.

-

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each this compound concentration relative to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal model.

IkappaB Kinase beta (IKKβ) Inhibition Assay (Kinase Activity)

Objective: To quantify the inhibitory potential of this compound against IKKβ kinase activity.

Methodology:

-

Reagents: Recombinant human IKKβ, a specific peptide substrate (e.g., a peptide derived from IκBα), and ATP are required.

-

Kinase Reaction:

-

The assay is conducted in a kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

IKKβ is incubated with different concentrations of this compound.

-

The kinase reaction is started by adding the peptide substrate and ATP (often radiolabeled with 32P or 33P, or in a format compatible with non-radioactive detection methods like ADP-Glo™).

-

The reaction is allowed to proceed for a specific time at 30°C and then terminated.

-

-

Detection of Substrate Phosphorylation:

-

Radiometric Assay: The phosphorylated substrate is separated from unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing) and the incorporated radioactivity is quantified using a scintillation counter.

-

Non-Radioactive Assay (e.g., ADP-Glo™): The amount of ADP produced, which is directly proportional to kinase activity, is measured using a luciferase-based assay system.

-

-

Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

PPAR Alpha and Gamma Activation Assays (Cell-Based Reporter Gene Assay)

Objective: To assess the ability of this compound to activate PPAR alpha and PPAR gamma.

Methodology:

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293T or CV-1) is used.

-

Cells are transiently co-transfected with two plasmids:

-

An expression vector encoding the full-length human PPAR alpha or PPAR gamma protein.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the PPAR response element (PPRE).

-

-

A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase) can be included for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, cells are treated with various concentrations of this compound, a known PPAR agonist (positive control, e.g., rosiglitazone for PPAR gamma, WY-14643 for PPAR alpha), or vehicle (negative control).

-

Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

-

Luciferase Assay:

-

Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

β-galactosidase activity is also measured for normalization.

-

-

Data Analysis: The normalized luciferase activity is plotted against the logarithm of this compound concentration. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using a non-linear regression model.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: this compound's multifaceted signaling interactions.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

Caption: Workflow for PPAR activation reporter assay.

Caption: Workflow for IKKβ inhibition kinase assay.

Discussion and Future Directions

The characterization of this compound's activity beyond PTP1B provides crucial insights into its complex pharmacology. Its potent inhibition of IKKβ suggests a strong anti-inflammatory potential, as the NF-κB pathway is a central mediator of inflammation.[5] This action, coupled with its dual agonism of PPAR alpha and gamma, which are key regulators of lipid and glucose metabolism, positions this compound as a multi-target agent.[4]

The atypical, aggregation-inducing interaction with PTP1B may explain the observed dose-limiting side effects and modest efficacy in clinical trials.[2] This highlights the importance of detailed mechanistic studies early in the drug development process.

Future research should focus on several key areas:

-

Quantitative PPAR Activity: Determining the precise EC50 values for this compound on PPAR alpha and gamma is essential for a complete understanding of its pharmacological profile.

-

Selectivity Profiling: A comprehensive kinase and receptor screening panel would help to identify any additional off-target activities of this compound, further clarifying its mechanism of action and potential for side effects.

-

Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of this compound could lead to the development of analogs with improved selectivity and a more favorable mechanism of action at its desired targets, potentially separating the beneficial anti-inflammatory and metabolic effects from the problematic PTP1B aggregation.

Conclusion

This compound serves as an important case study in drug development, demonstrating that a compound's biological activity can be far more complex than initially designed. While its journey as a PTP1B inhibitor was halted, the elucidation of its effects on PPARs and IKKβ opens new avenues for research. The detailed methodologies and pathway analyses presented in this whitepaper provide a foundation for further investigation into the multifaceted pharmacology of this compound and the development of next-generation therapeutics targeting these critical metabolic and inflammatory pathways.

References

Ertiprotafib's Inhibition of IkappaB Kinase Beta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertiprotafib, a compound initially developed as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for the treatment of type 2 diabetes, has demonstrated potent inhibitory activity against IkappaB kinase beta (IKK-beta)[1]. This off-target activity is of significant interest to the scientific community due to the central role of IKK-beta in the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides an in-depth analysis of the inhibition of IKK-beta by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound against IKK-beta has been quantified, providing a clear measure of its efficacy in vitro.

| Compound | Target | Parameter | Value (nM) | Reference |

| This compound | IkappaB kinase beta (IKK-beta) | IC50 | 400 | [1] |

Table 1: Inhibitory Activity of this compound against IKK-beta. The half-maximal inhibitory concentration (IC50) value indicates the concentration of this compound required to inhibit 50% of IKK-beta activity in a cell-free assay.

Signaling Pathway

The canonical NF-κB signaling pathway is a well-elucidated cascade that is initiated by various stimuli, including inflammatory cytokines like TNF-α and IL-1. IKK-beta plays a pivotal role in this pathway by phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα marks it for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity. This compound exerts its inhibitory effect by directly targeting IKK-beta, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of NF-κB.

Figure 1: IKK-beta Signaling Pathway and this compound Inhibition. This diagram illustrates the canonical NF-κB signaling cascade and highlights the inhibitory action of this compound on IKK-beta.

Experimental Protocols

The determination of this compound's IC50 value against IKK-beta was likely performed using a biochemical kinase assay. While the specific protocol from the original publication is not detailed here, a representative methodology based on established kinase assay principles is provided below.

Objective: To determine the in vitro inhibitory effect of this compound on the kinase activity of IKK-beta.

Materials:

-

Recombinant human IKK-beta enzyme

-

IKK-beta substrate (e.g., a peptide containing the IκBα phosphorylation site, such as GST-IκBα)

-

Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or unlabeled for detection via other methods

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., phosphoric acid or EDTA)

-

96-well filter plates or other suitable assay plates

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

Prepare a solution of recombinant IKK-beta in the kinase assay buffer.

-

Prepare a solution of the IKK-beta substrate and ATP (with a tracer amount of [γ-³²P]ATP if using radiometric detection) in the kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the IKK-beta enzyme solution to each well.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the stop solution.

-

For Radiometric Assay:

-

Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

-

For Non-Radiometric Assays (e.g., Luminescence/Fluorescence):

-

The assay may be designed to measure the amount of ATP remaining after the reaction (luminescence-based) or to detect the phosphorylated substrate using a specific antibody (fluorescence-based). Follow the specific instructions for the chosen detection kit.

-

-

-

Data Analysis:

-

Calculate the percentage of IKK-beta inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Figure 2: General Experimental Workflow for IKK-beta Inhibition Assay. This flowchart outlines the key steps involved in a typical in vitro kinase assay to determine the inhibitory potency of a compound like this compound.

Conclusion

This compound has been identified as a potent inhibitor of IKK-beta, a key kinase in the pro-inflammatory NF-κB signaling pathway. While originally developed for a different therapeutic target, its activity against IKK-beta warrants further investigation for potential applications in inflammatory and immune-related disorders. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of IKK-beta inhibition and the specific activity of this compound. Further studies are needed to elucidate the precise binding mode of this compound to IKK-beta and to evaluate its efficacy and selectivity in cellular and in vivo models of inflammation.

References

A Technical Guide to BMS-345541: A Potent and Selective Allosteric Inhibitor of IκB Kinase β (IKKβ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response and a key regulator of cell survival, proliferation, and immunity. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer.[1] A pivotal regulator of the canonical NF-κB pathway is the IκB kinase (IKK) complex, with the IKKβ (also known as IKK2) subunit playing a critical role.[2][3] Consequently, IKKβ has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of BMS-345541, a potent, selective, and cell-permeable small molecule inhibitor of IKKβ. We will detail its mechanism of action, inhibitory activity, and the key experimental protocols used for its characterization, from biochemical assays to in vivo models.

Introduction to IKKβ and the Canonical NF-κB Pathway

The canonical NF-κB pathway is activated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2] In resting cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[1]

Upon stimulation, a signaling cascade leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[1] IKKβ is the dominant kinase responsible for the phosphorylation of IκBα at two critical serine residues (Ser32 and Ser36).[4][5] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB p65 subunit, allowing the p50/p65 dimer to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of hundreds of target genes, including those encoding cytokines, chemokines, and anti-apoptotic proteins.[1]

Given its central role, selective inhibition of IKKβ offers a promising strategy to attenuate the inflammatory cascade and block aberrant cell survival signals in various pathological conditions.

References

- 1. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IkB alpha Polyclonal Antibody (PA5-17888) [thermofisher.com]

Chemical structure and properties of Ertiprotafib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertiprotafib is a multifaceted small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications. Initially developed as an insulin sensitizer for type 2 diabetes, its mechanism of action has been revealed to be more complex than first understood. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols used to characterize its interactions with key cellular targets and elucidates the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound, also known as PTP-112, is a synthetic, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an inhibitor of IkappaB kinase β (IKK-β), and a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPARβ.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][2]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid[2] |

| Molecular Formula | C₃₁H₂₇BrO₃S[2] |

| CAS Number | 251303-04-5[2] |

| SMILES | CC1=CC(=CC(=C1O--INVALID-LINK--C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 559.51 g/mol | [3] |

| pKa (Strongest Acidic) | 4.31 | [2] |

| logP | 7.95 | [2] |

| Water Solubility | 3.29e-05 mg/mL (Predicted) | [2] |

| Solubility in DMSO | 100 mg/mL (178.73 mM; requires sonication) | [3] |

| In Vivo Formulation Solubility | ≥ 2.5 mg/mL in 10% DMSO >> 90% corn oil (Clear solution) | [3] |

| In Vivo Formulation Solubility | 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline (Suspended solution; requires sonication) | [3] |

Biological Activity and Mechanism of Action

This compound exhibits a unique polypharmacological profile, engaging with multiple targets to exert its biological effects.

Table 3: Biological Activities of this compound

| Target | Activity | IC₅₀ / EC₅₀ |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-competitive Inhibitor | 1.6 µM[3] |

| IkappaB kinase β (IKK-β) | Inhibitor | 400 nM[3] |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Dual Agonist | ~1 µM[3] |

| Peroxisome Proliferator-Activated Receptor β (PPARβ) | Dual Agonist | ~1 µM[3] |

PTP1B Inhibition and Aggregation

This compound acts as a non-competitive inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[4] Interestingly, studies have revealed that this compound induces the aggregation of PTP1B in a concentration-dependent manner, which is a unique mechanism of inhibition among PTP1B inhibitors.[5] This aggregation is thought to contribute to its cellular effects.

IKK-β Inhibition

This compound is a potent inhibitor of IKK-β, a crucial kinase in the NF-κB signaling pathway.[6] By inhibiting IKK-β, this compound can suppress the activation of NF-κB, a transcription factor that plays a central role in inflammatory responses.

PPARα/β Agonism

This compound functions as a dual agonist for PPARα and PPARβ, nuclear receptors that are critical regulators of lipid and glucose metabolism.[3] Activation of PPARs by this compound contributes to its effects on lipid-lowering and insulin sensitization.

Signaling Pathways

This compound's multifaceted nature allows it to intervene in several key signaling cascades.

Experimental Protocols

PTP1B Inhibition Assay

This protocol is based on the colorimetric detection of p-nitrophenol produced from the dephosphorylation of p-nitrophenyl phosphate (pNPP) by PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme to each well, except for the blank controls.

-

Add the this compound dilutions or vehicle (DMSO) to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

IKK-β Kinase Assay

This protocol describes a general luminescence-based kinase assay to measure IKK-β activity.

Materials:

-

Recombinant human IKK-β enzyme

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

IKK-β specific peptide substrate (e.g., a peptide derived from IκBα)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a white 96-well plate, add the IKK-β enzyme, the peptide substrate, and the this compound dilutions or vehicle.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. A decrease in luminescence indicates ATP consumption and IKK-β activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

PPARα/β Transactivation Assay

This protocol outlines a reporter gene assay to assess the agonistic activity of this compound on PPARα and PPARβ.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for the ligand-binding domain (LBD) of human PPARα or PPARβ fused to a DNA-binding domain (e.g., GAL4).

-

Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPAR-LBD expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing serial dilutions of this compound or a known PPAR agonist (positive control) and vehicle (negative control).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.

-

Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.

Experimental Workflow for PTP1B Aggregation Analysis

Conclusion

This compound is a compound with a complex pharmacological profile, acting as a non-competitive inhibitor of PTP1B, a potent inhibitor of IKK-β, and a dual agonist of PPARα/β. Its unique mechanism of PTP1B inhibition through induced aggregation sets it apart from other inhibitors. The detailed chemical, physical, and biological data, along with the experimental methodologies provided in this guide, offer a comprehensive resource for researchers in the fields of metabolic diseases, inflammation, and drug discovery. Further investigation into the intricate interplay of its multiple activities may unveil new therapeutic opportunities.

References

- 1. This compound | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. researchgate.net [researchgate.net]

- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTP1B inhibitor this compound is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]

Ertiprotafib's Phase II Discontinuation: A Technical Analysis of a Promising PTP1B Inhibitor's Downfall

For Immediate Release

[City, State] – November 7, 2025 – The development of Ertiprotafib, a once-promising Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor for the treatment of type 2 diabetes, was halted during Phase II clinical trials. This in-depth technical guide explores the scientific reasons behind the discontinuation, offering valuable insights for researchers, scientists, and drug development professionals. The primary reasons for the termination of the trials were a lack of satisfactory clinical efficacy and the observation of dose-limiting adverse effects in some patients.[1] Subsequent research has revealed a unique and unexpected molecular mechanism of action that is believed to be the underlying cause of these clinical shortcomings.

Executive Summary

This compound, developed by Wyeth, was designed to enhance insulin sensitivity by inhibiting PTP1B, a key negative regulator of the insulin signaling pathway.[2][3] Despite promising preclinical data in animal models, the compound failed to translate its potential in human trials.[4] The core of its failure lies in its unconventional interaction with its target protein. Instead of acting as a conventional inhibitor, this compound was found to induce the aggregation of PTP1B in a concentration-dependent manner.[1][5] This aggregation is hypothesized to have led to both the insufficient therapeutic effect and the adverse events observed in the Phase II studies.

This compound's Intended Mechanism and Multi-Target Profile

PTP1B is a well-validated target for type 2 diabetes as it dephosphorylates the insulin receptor and its substrates, thus dampening the insulin signal. Inhibition of PTP1B is expected to prolong the phosphorylated state of the insulin receptor, leading to improved insulin sensitivity and better glycemic control.

Interestingly, this compound was also discovered to have a multi-target profile, acting as a dual agonist for peroxisome proliferator-activated receptors (PPAR) alpha and gamma, and as a potent inhibitor of IkappaB kinase beta (IKK-beta).[3][4] While these off-target activities could have contributed to its overall clinical effects, the primary focus for its discontinuation revolves around its interaction with PTP1B.

The Molecular Culprit: PTP1B Aggregation

The pivotal discovery that shed light on this compound's clinical failure was its ability to induce the aggregation of PTP1B.[1][5] This was an unexpected finding, as most drug candidates are designed to bind to and stabilize their target proteins.

Experimental Evidence for PTP1B Aggregation

The aggregation phenomenon was elucidated through a series of biophysical and biochemical experiments.

-

Differential Scanning Fluorimetry (DSF): Contrary to most inhibitors that increase the melting temperature (Tm) of their target protein upon binding, this compound was found to decrease the Tm of PTP1B. This suggested a destabilizing interaction.

-

Biomolecular NMR Spectroscopy: This technique provided detailed molecular insights into the interaction between this compound and PTP1B. The results demonstrated that this compound binds non-specifically to the catalytic domain of PTP1B, leading to its aggregation.[1]

-

Dynamic Light Scattering (DLS): DLS experiments confirmed that the addition of this compound to solutions of PTP1B constructs resulted in the formation of large protein aggregates.

The proposed mechanism is that this compound's binding to PTP1B exposes hydrophobic regions of the protein, leading to intermolecular interactions and subsequent aggregation. This aggregation effectively removes functional PTP1B from the cellular environment, which, while seemingly inhibitory, is a non-specific and uncontrolled process.

Signaling Pathway Disruption

The intended and actual mechanisms of this compound are visualized below.

Caption: Intended vs. Actual Mechanism of this compound.

Phase II Clinical Trial Discontinuation

While specific quantitative data from the Phase II clinical trials of this compound are not publicly available, reports consistently state that the trials were terminated due to a combination of unsatisfactory efficacy and dose-limiting adverse effects.[1] The aggregation of PTP1B provides a plausible molecular basis for these clinical findings.

-

Insufficient Efficacy: The non-specific aggregation of PTP1B likely leads to a suboptimal and unpredictable therapeutic window. While aggregation does remove active PTP1B, it is a less controlled and potentially less efficient mechanism than specific, high-affinity inhibition of the active site. This could explain the failure to achieve desired glycemic control.

-

Adverse Effects: Protein aggregation is a known cellular stressor and can trigger various pathological processes, including inflammation and apoptosis. The formation of PTP1B aggregates in cells could have led to the dose-limiting toxicities observed in patients.

Experimental Protocols

The following are the generalized methodologies for the key experiments that elucidated the mechanism of this compound-induced PTP1B aggregation.

Protein Expression and Purification

Recombinant human PTP1B constructs (e.g., residues 1-301 and 1-393) were expressed in E. coli using a suitable expression vector. The protein was purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange chromatography, and size-exclusion chromatography, to ensure high purity.

Biomolecular NMR Spectroscopy

Two-dimensional [¹H,¹⁵N]-TROSY-HSQC spectra of uniformly ¹⁵N-labeled PTP1B were acquired in the absence and presence of increasing molar equivalents of this compound. The experiments were conducted on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K). A gradual decrease and disappearance of cross-peaks in the spectra upon addition of this compound were indicative of the protein undergoing a change in its conformational or oligomeric state, consistent with aggregation.

Dynamic Light Scattering (DLS)

DLS measurements were performed to monitor the size of PTP1B particles in solution over time in the presence and absence of this compound. An increase in the hydrodynamic radius of the particles in the presence of this compound provided direct evidence of protein aggregation.

The logical workflow leading to the discontinuation of this compound is depicted in the following diagram.

Caption: Logical Flow of this compound's Discontinuation.

Conclusion and Future Perspectives